5-Bromo-2-(dimethylamino)benzonitrile
Overview
Description
5-Bromo-2-(dimethylamino)benzonitrile is a chemical compound with the IUPAC name this compound . It has a molecular weight of 225.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.09 .Scientific Research Applications
1. Synthesis and Chemical Reactions
The synthesis and chemical behavior of compounds related to 5-Bromo-2-(dimethylamino)benzonitrile have been extensively studied. For instance, the reaction of 5-bromosalicyladehyde with hydroxylamine hydrochloride in dimethylformamide produces 5-Bromosalicylonitrile, a precursor in the synthesis of benzofuran analogues with antimicrobial and pharmacological activities (Parameshwarappa et al., 2008). Additionally, the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine leads to isomeric dimethylaminoquinones, demonstrating the chemical versatility of such compounds (Hewgill & Mullings, 1976).
2. Photophysical Properties
Research has shown that compounds like 4-(N,N-Dimethylamino)benzonitrile exhibit interesting photophysical properties. Studies on the early events in nonadiabatic relaxation dynamics of DMABN, a compound similar to this compound, provide insights into dual fluorescence mechanisms and photoexcitation processes (Kochman et al., 2015).
3. Molecular Structure and Dynamics
Investigations into the molecular structure and dynamics of similar compounds have been conducted. For example, the study of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures reveals details about the amino group's orientation and its effect on molecular structure (Heine et al., 1994).
4. Charge Transfer Dynamics
The charge transfer dynamics of DMABN, which shares structural similarities with this compound, have been studied using ultraviolet femtosecond stimulated Raman spectroscopy. This research offers insights into the ultrafast intramolecular charge transfer process in such compounds (Rhinehart et al., 2012).
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXBQJIMKVCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743087 | |
Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501086-59-5 | |
Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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